molecular formula C6H3BrClNO2 B102327 5-Bromo-2-chloronitrobenzene CAS No. 16588-24-2

5-Bromo-2-chloronitrobenzene

Cat. No.: B102327
CAS No.: 16588-24-2
M. Wt: 236.45 g/mol
InChI Key: DJRYWPGOQTUJMQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloronitrobenzene: is an organic compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 g/mol . It appears as a pale yellow crystalline solid and is known for its high melting point of approximately 82-86°C. This compound is sparingly soluble in water but soluble in organic solvents such as acetone and ethanol . It is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Safety and Hazards

Direct contact with 5-Bromo-2-chloronitrobenzene may lead to skin, eye, and respiratory irritation . It is recommended to wear appropriate protective clothing when handling this chemical .

Future Directions

5-Bromo-2-chloronitrobenzene is a valuable chemical compound with unique properties that make it useful in various applications. Its reactivity makes it an important building block in organic synthesis and a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes . Its ability to enhance electron-donating ability and improve conductivity makes it useful in the fabrication of organic electronic devices .

Relevant Papers The electroreductive dehalogenation reaction of 5-Bromo-2-chlorobenzoic acid on a dendritic Ag/Cu electrode in NaOH aqueous solution was studied, demonstrating the high electrocatalytic activity of the Ag/Cu electrode for the dehalogenation reaction .

Mechanism of Action

Target of Action

5-Bromo-2-chloronitrobenzene is a versatile compound used in various applications, particularly in organic synthesis . It is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and dyes . The primary targets of this compound are the biochemical pathways involved in these syntheses.

Mode of Action

The compound is known for its reactivity, particularly in substitution reactions due to the presence of both bromine and chlorine atoms on the benzene ring . This makes it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Biochemical Pathways

This compound plays a significant role in the synthesis of indole derivatives, which are essential building blocks in the production of pharmaceutical drugs and natural products . By reacting with suitable reagents, this compound can be used to synthesize diindolylmethane, which exhibits potential anti-cancer properties .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but soluble in organic solvents such as acetone and ethanol . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in the synthesis of diindolylmethane, it contributes to the potential anti-cancer properties of the resulting compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity in substitution reactions is affected by the presence of other substituents on the benzene ring . Additionally, its solubility in water and organic solvents can impact its behavior in different environments .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloronitrobenzene plays a significant role in biochemical reactions due to its reactivity, particularly in substitution reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of indole derivatives, which are essential building blocks in the production of pharmaceutical drugs . The compound’s ability to enhance electron-donating ability and improve conductivity makes it useful in the fabrication of organic electronic devices . Additionally, this compound can be used to synthesize diindolylmethane, which exhibits potential anti-cancer properties .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s reactivity allows it to participate in substitution reactions that can alter the function of cellular proteins and enzymes . This can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique combination of functional groups allows it to participate in various biochemical reactions, including substitution reactions . These reactions can lead to the inhibition or activation of enzymes, resulting in changes in cellular function and gene expression . For instance, this compound can be used to synthesize diindolylmethane, which has been shown to exhibit potential anti-cancer properties by inhibiting certain enzymes involved in cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in in vitro and in vivo studies. This compound is known to be stable under certain conditions, but its reactivity can lead to degradation over time . Long-term effects on cellular function have been observed in studies, with the compound’s reactivity leading to changes in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses having minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . For instance, high doses of this compound have been shown to cause skin, eye, and respiratory irritation in animal models . It is important to carefully control the dosage to avoid toxic effects and ensure the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s reactivity allows it to participate in substitution reactions, which can affect metabolic flux and metabolite levels . For example, this compound can be used to synthesize diindolylmethane, which has been shown to influence metabolic pathways involved in cancer cell proliferation . The compound’s interactions with enzymes and cofactors are crucial for its role in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in organic solvents allows it to be efficiently transported within cells . Additionally, its reactivity enables it to bind to specific proteins and transporters, affecting its localization and accumulation within cells and tissues . These interactions are important for the compound’s biochemical activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s reactivity allows it to be directed to specific compartments or organelles within cells . For instance, this compound can be localized to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . These targeting signals and modifications are crucial for the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The preparation of 5-Bromo-2-chloronitrobenzene typically involves the bromination of 2-chloronitrobenzene. The reaction is carried out by mixing 2-chloronitrobenzene with bromine in the presence of a catalyst and an organic solvent. The reaction conditions are mild, and the process is efficient, yielding a high-purity product .

Industrial Production Methods:

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, helps achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

5-Bromo-2-chloronitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-5-chloronitrobenzene
  • 4-Bromo-1-chloro-2-nitrobenzene
  • 1-Bromo-2-chloro-4-nitrobenzene

Comparison:

5-Bromo-2-chloronitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of functional groups that make it particularly valuable in organic synthesis and industrial applications .

Properties

IUPAC Name

4-bromo-1-chloro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRYWPGOQTUJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355888
Record name 5-Bromo-2-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16588-24-2
Record name 4-Bromo-1-chloro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1-chloro-2-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitro-phenylamine (17.2 g, 0.1 mol) in 260 mL HBr (48%) at 0° C. was added dropwise NaNO2 (13.8 g, 0.2 mol) in water. The reaction mixture was stirred for 1 h at 0° C. then CuBr (24 g, 0.17 mol) was added in portions to the mixture and stirred for an additional 1 h. Water was added, the mixture allowed to warm to room temperature and was then extracted with EtOAc. The crude product was purified by silica gel column chromatography to give the title compound (13 g, 55%).
Quantity
17.2 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
260 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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